molecular formula C7H4F2O2 B1295007 3,5-Difluorobenzoic acid CAS No. 455-40-3

3,5-Difluorobenzoic acid

Cat. No.: B1295007
CAS No.: 455-40-3
M. Wt: 158.1 g/mol
InChI Key: GONAVIHGXFBTOZ-UHFFFAOYSA-N
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Description

3,5-Difluorobenzoic acid is an organic compound with the chemical formula C7H4F2O2. It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions. This compound is a white crystalline solid and is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

3,5-Difluorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a reactant in Rh(III)-catalyzed regioselective heterocyclization of benzoic acids with acrylates to give phthalides . The nature of these interactions often involves the formation of dimers stabilized by hydrogen bonds between carboxyl groups .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin irritation, serious eye irritation, and respiratory irritation . These effects highlight its impact on cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms dimers stabilized by hydrogen bonds between carboxyl groups . Additionally, its interaction with enzymes can lead to the inhibition or activation of specific biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors. It has been observed that this compound can cause skin and eye irritation, as well as respiratory irritation, over prolonged exposure . These long-term effects on cellular function are essential considerations in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may not exhibit significant adverse effects. At higher doses, it can cause toxic or adverse effects, including skin and eye irritation and respiratory issues . These threshold effects are critical for determining safe dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it can be used as a reactant in Rh(III)-catalyzed reactions, influencing the production of phthalides . These interactions highlight its role in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can affect its activity and function. The compound’s interaction with membrane proteins and its distribution within cellular compartments are crucial for its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzoic acid can be synthesized from 3,5-difluorobenzaldehyde through oxidation. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .

Industrial Production Methods: In industrial settings, this compound is produced through a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the fluorine atoms.

    Esterification: Esters of this compound.

    Reduction: 3,5-Difluorobenzyl alcohol.

Scientific Research Applications

3,5-Difluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The carboxylic acid group allows for further functionalization, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

  • 3,4,5-Trifluorobenzoic acid
  • 2,4-Difluorobenzoic acid
  • 2,3,5,6-Tetrafluorobenzoic acid

Comparison: 3,5-Difluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other fluorinated benzoic acids, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in certain synthetic applications .

Properties

IUPAC Name

3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONAVIHGXFBTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196536
Record name Benzoic acid, 3,5-difluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-40-3
Record name 3,5-Difluorobenzoic acid
Source CAS Common Chemistry
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Record name Benzoic acid, 3,5-difluoro-
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Record name 455-40-3
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Record name Benzoic acid, 3,5-difluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,5-difluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a reactor under an N2-atmosphere, 22.7 g (933 mmol) of magnesium flakes were added and stirred at room temperature for 3 days. Then, 80 ml of THF and an iodine flake were added, a 100 ml THF solution of 150 g (777 mmol) of 1-bromo-3,5-difluorobenzene was slowly added at room temperature, and then the mixture was refluxed for 1 hour. Next, the mixture was cooled to 10° C., slowly added with 75 g (1710 mmol) of dry ice and stirred at room temperature for 1 hour. The reaction solution was poured in 500 ml of 1N HCl(aq) and then subjected to extraction with ethyl acetate. The organic layer was collected, washed with water, dried over anhydrous magnesium sulfate, filtered to remove insoluble substance, and concentrated under a reduced pressure. The residue was washed using n-heptane to obtain 66.3 g of 3,5-difluorobenzoic acid as a white solid.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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